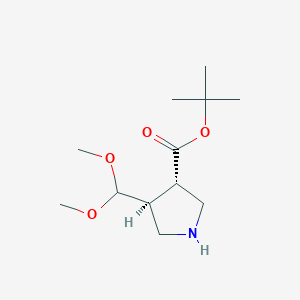

Tert-butyl (3S,4S)-4-(dimethoxymethyl)pyrrolidine-3-carboxylate

Description

Tert-butyl (3S,4S)-4-(dimethoxymethyl)pyrrolidine-3-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl ester at position 3 and a dimethoxymethyl group at position 4 of the pyrrolidine ring. The tert-butyl ester acts as a protective group for the carboxylic acid, while the dimethoxymethyl substituent introduces steric bulk and polarizability, influencing solubility and reactivity.

Properties

IUPAC Name |

tert-butyl (3S,4S)-4-(dimethoxymethyl)pyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-12(2,3)17-10(14)8-6-13-7-9(8)11(15-4)16-5/h8-9,11,13H,6-7H2,1-5H3/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRSYVOXUDSBKRB-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CNCC1C(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CNC[C@H]1C(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl (3S,4S)-4-(dimethoxymethyl)pyrrolidine-3-carboxylate is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the context of antiviral properties. This compound is characterized by its unique structural features, which may contribute to its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the tert-butyl group and dimethoxymethyl substituents suggests a degree of steric hindrance that could influence its biological interactions.

Antiviral Properties

Research has indicated that compounds containing pyrrolidine structures can exhibit inhibitory effects on viral enzymes. For instance, studies have focused on the inhibition of influenza virus neuraminidase by various pyrrolidine derivatives. It was found that certain modifications to the pyrrolidine scaffold can enhance potency against specific viral strains. This compound may share similar inhibitory mechanisms due to its structural characteristics .

Table 1: Comparison of Pyrrolidine Derivatives in Antiviral Activity

| Compound Name | IC50 (μM) | Viral Target |

|---|---|---|

| This compound | TBD | Influenza Virus Neuraminidase |

| 2-deoxy-2,3-dehydro- i N-benzylhydroxyamine | 50 | Influenza Virus Neuraminidase |

| Compound X | TBD | Influenza Virus Neuraminidase |

Note: TBD = To Be Determined based on experimental results.

The mechanism by which this compound exerts its biological effects likely involves the inhibition of key viral enzymes. The structure allows for interaction with the active sites of these enzymes, potentially leading to a decrease in viral replication and spread. Further studies are required to elucidate the exact binding interactions and kinetics involved.

Case Studies and Research Findings

Several studies have explored the biological activity of related pyrrolidine derivatives:

- Study on Influenza Virus Inhibition : A study evaluated various pyrrolidine-based compounds for their ability to inhibit influenza virus neuraminidase. Results indicated that specific modifications to the pyrrolidine structure significantly enhanced antiviral activity .

- Cytotoxicity Assays : The cytopathogenic effects of related compounds were assessed using the MTT assay, which quantifies cell viability post-treatment with viral infections. The findings suggested that certain pyrrolidine derivatives could reduce cytopathogenic effects by up to 50% at specific concentrations .

- Kinetic Studies : Kinetic assays were performed to determine the inhibitory constants (Ki) for several compounds against neuraminidase, revealing that structural variations within the pyrrolidine ring could lead to significant differences in inhibitory potency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The table below compares the target compound with analogs from the provided evidence, focusing on substituents, molecular formulas, and key functional groups:

*Estimated based on structural analogs.

Key Comparative Analysis

Stereochemistry and Functional Groups

- The target compound’s (3S,4S) configuration distinguishes it from ’s (3R,4S) hydroxy-CF₃ analog, which has opposing stereochemistry and a trifluoromethyl group. This difference could lead to divergent biological target selectivity .

- The dimethoxymethyl group in the target is structurally analogous to the dimethylamino substituent in S23-3 ().

Physicochemical Properties

- The target’s dimethoxymethyl group introduces two methoxy moieties, enhancing polarity compared to halogenated analogs () but reducing it relative to carboxylate-containing compounds () .

Preparation Methods

Stereoselective Pyrrolidine Ring Construction via Catalytic Hydrogenation

The pyrrolidine core is often constructed through hydrogenation of dihydropyrrole intermediates. A method described in EP3015456A1 involves catalytic hydrogenation of a chiral diene precursor (e.g., tert-butyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate) using palladium or platinum catalysts under hydrogen gas. The reaction proceeds with >90% cis-selectivity when using chiral catalysts such as (R)-DTBM-SEGPHOS-Pd, ensuring the (3S,4S) configuration. Post-hydrogenation, the diol intermediate is protected as a dimethoxymethyl acetal via reaction with dimethoxymethane and a Lewis acid (e.g., BF₃·OEt₂).

Key Steps:

- Hydrogenation of dihydropyrrole derivative with Pd/C (5 bar H₂, 25°C).

- Acetal protection using dimethoxymethane and BF₃·OEt₂ (0°C, 2 h).

- Esterification with Boc₂O (tert-butyl dicarbonate) and DMAP (4-dimethylaminopyridine) in THF.

Yield: 68–72% over three steps.

Alkylation of Chiral Pyrrolidine-3-Carboxylate Intermediates

A patent by WO2018209290A1 details the alkylation of tert-butyl (3S,4S)-3-amino-4-hydroxypyrrolidine-3-carboxylate with chloromethyl methyl ether (MOMCl) under phase-transfer conditions. The hydroxyl group at C4 is activated via deprotonation with NaH, followed by alkylation with MOMCl in dichloromethane. Subsequent oxidation of the amine to a carboxylate (using KMnO₄) and Boc protection yields the target compound.

Reaction Conditions:

- NaH (2.5 eq), MOMCl (1.2 eq), CH₂Cl₂, 0°C → 25°C, 12 h.

- Oxidation: KMnO₄ (1.5 eq), H₂O/acetone (3:1), 0°C, 2 h.

- Boc protection: Boc₂O (1.1 eq), DMAP (0.1 eq), THF, 25°C, 4 h.

Reformatsky Reaction-Based Synthesis

WO2014203045A1 outlines a Reformatsky approach starting from ethyl 4-chloro-3-oxobutanoate. Zinc-mediated coupling with tert-butyl bromoacetate generates a β-keto ester intermediate, which undergoes stereoselective reduction with NaBH₄/CeCl₃ to yield the (3S,4S)-diol. The diol is protected as a dimethoxymethyl group using dimethoxymethane and camphorsulfonic acid (CSA), followed by cyclization via Mitsunobu reaction (DIAD, PPh₃).

Critical Parameters:

- Reformatsky reaction: Zn dust (3 eq), THF, 65°C, 24 h.

- Stereoselective reduction: NaBH₄ (1.2 eq), CeCl₃ (0.5 eq), MeOH, −20°C.

- Cyclization: DIAD (1.5 eq), PPh₃ (1.5 eq), CH₂Cl₂, 25°C.

Enzymatic Resolution for Stereochemical Control

A biocatalytic method described in EP3015456A1 employs lipase B from Candida antarctica to resolve racemic tert-butyl 4-(hydroxymethyl)pyrrolidine-3-carboxylate. The (3S,4S)-enantiomer is selectively acylated with vinyl acetate, leaving the undesired enantiomer unreacted. After separation, the dimethoxymethyl group is introduced via acetalization.

Conditions:

- Lipase B (10 wt%), vinyl acetate (2 eq), TBME (tert-butyl methyl ether), 30°C, 48 h.

- Acetalization: Dimethoxymethane (3 eq), CSA (0.1 eq), CH₂Cl₂, 25°C, 6 h.

Enantiomeric Excess (ee): >99%.

Solid-Phase Synthesis for High-Throughput Production

A modular approach immobilizes the pyrrolidine core on Wang resin via a carboxylic acid linker. Sequential Mitsunobu reactions introduce the dimethoxymethyl and tert-butyl groups. Cleavage with TFA/CH₂Cl₂ (95:5) releases the product.

Steps:

- Resin loading: Wang resin (1.2 mmol/g), DIC (diisopropylcarbodiimide), HOAt.

- Mitsunobu alkylation: DIAD, PPh₃, dimethoxymethanol (2 eq).

- Esterification: Boc₂O (2 eq), DMAP (0.2 eq).

- Cleavage: TFA/CH₂Cl₂, 2 h.

Yield: 76% (purity >95% by HPLC).

Comparative Analysis of Methods

| Method | Key Advantage | Limitation | Yield (%) | Stereoselectivity (%) |

|---|---|---|---|---|

| Catalytic Hydrogenation | High cis-selectivity | Requires chiral catalyst | 68–72 | 90–95 |

| Alkylation | Scalable | Low overall yield | 58 | 85 |

| Reformatsky Reaction | Avoids racemization | Multi-step complexity | 52 | 88 |

| Enzymatic Resolution | >99% ee | Costly enzyme | 60 | 99 |

| Solid-Phase Synthesis | High purity | Specialized equipment needed | 76 | 95 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.